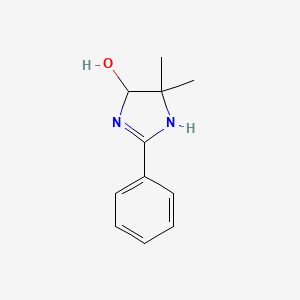![molecular formula C52H78Cl3O9- B14348553 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate CAS No. 90393-07-0](/img/structure/B14348553.png)
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorinated phenyl groups and ester functionalities. It is known for its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate involves multiple steps, starting with the preparation of the chlorinated phenyl intermediates. The key steps include:
Chlorination: The initial step involves the chlorination of phenol to produce 5-chloro-2-(2,4-dichlorophenoxy)phenol.
Esterification: The chlorinated phenol is then esterified with hexadecanoic acid to form the ester intermediates.
Coupling Reaction: The ester intermediates are coupled with 5-oxopentanoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential in treating bacterial infections and as an antiseptic agent.
Industry: Utilized in the formulation of disinfectants and preservatives for various products.
Wirkmechanismus
The mechanism of action of 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The chlorinated phenyl groups play a crucial role in enhancing the compound’s antimicrobial activity by increasing its lipophilicity and facilitating its incorporation into the lipid bilayer of microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorophene: Another chlorinated phenol with strong antibacterial activity, commonly used in disinfectants and antiseptics.
Uniqueness
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is unique due to its complex structure, which combines multiple functional groups, enhancing its antimicrobial efficacy and making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90393-07-0 |
|---|---|
Molekularformel |
C52H78Cl3O9- |
Molekulargewicht |
953.5 g/mol |
IUPAC-Name |
5-[1-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-di(hexadecanoyloxy)propan-2-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C52H79Cl3O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-49(58)61-40-47(63-50(59)33-29-30-48(56)57)52(43-38-41(53)34-36-45(43)62-46-37-35-42(54)39-44(46)55)64-51(60)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-39,47,52H,3-33,40H2,1-2H3,(H,56,57)/p-1 |
InChI-Schlüssel |
NHVRNZDHOBXXBF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)


![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)






![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
